molecular formula C26H22F3NO B11673704 9,9-dimethyl-12-[4-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

9,9-dimethyl-12-[4-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

Cat. No.: B11673704
M. Wt: 421.5 g/mol
InChI Key: MHDDOGAJIRJSFX-UHFFFAOYSA-N
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Description

9,9-dimethyl-12-[4-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The presence of a trifluoromethyl group and a benzo[a]acridinone core makes it an interesting subject for research in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

9,9-dimethyl-12-[4-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups .

Scientific Research Applications

9,9-dimethyl-12-[4-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,9-dimethyl-12-[4-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may interact with specific enzymes or receptors, leading to alterations in cellular processes and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, including the trifluoromethyl group and the benzo[a]acridinone core.

Properties

Molecular Formula

C26H22F3NO

Molecular Weight

421.5 g/mol

IUPAC Name

9,9-dimethyl-12-[4-(trifluoromethyl)phenyl]-7,8,10,12-tetrahydrobenzo[a]acridin-11-one

InChI

InChI=1S/C26H22F3NO/c1-25(2)13-20-24(21(31)14-25)22(16-7-10-17(11-8-16)26(27,28)29)23-18-6-4-3-5-15(18)9-12-19(23)30-20/h3-12,22,30H,13-14H2,1-2H3

InChI Key

MHDDOGAJIRJSFX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=C(C=C5)C(F)(F)F)C(=O)C1)C

Origin of Product

United States

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